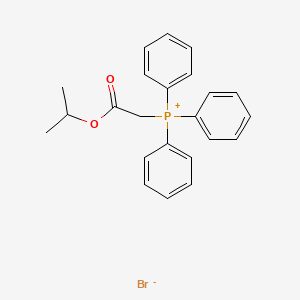
Dimethyl 2-(4-hydroxyphenyl)succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-hydroxyphenyl)succinate is a chemical compound with the formula C12H14O5 . It is used in laboratory chemicals and for the synthesis of other substances .
Molecular Structure Analysis
The structure of Dimethyl 2-(4-hydroxyphenyl)succinate was analyzed by Fourier transform infrared (FTIR) and proton nuclear magnetic resonance (1H NMR) spectroscopy . The weight-average molecular weight (Mw) of the samples varied from 39,300 to 46,200 g/mol, and the molar mass dispersity (Đ) from 2.16 to 2.31 .Chemical Reactions Analysis
The esterification of succinic acid to form dimethyl succinate has been analyzed . Reactive distillation and a tubular reactor followed by separation of components from the reaction mixture were considered and evaluated .Wissenschaftliche Forschungsanwendungen
Dimethyl (chromen-3-yl)-(dialkoxyphosphoryl)succinates, prepared from reactions involving 4-hydroxycoumarin, demonstrate potential in synthetic organic chemistry (Nicolaides et al., 2011).
Certain derivatives of Dimethyl 2-(4-hydroxyphenyl)succinate have shown to stimulate respiration in rat liver mitochondria, highlighting their potential in biological studies (Hamon et al., 1982).
New compounds isolated from the marine fungus Penicillium griseofulvum, including 4-hydroxyphenethyl methyl succinate, have been evaluated for their antioxidant properties and potential in cancer cell line studies (Wang et al., 2009).
Research on the iterative construction of 4-substituted-3-hydroxy benzoic acids from unsaturated aldehydes and dimethyl succinate has been conducted, contributing to the field of organic chemistry (Brenna et al., 1997).
Dimethyl 2-(3-(phenyltellanyl) propanamido) succinate, a new telluroamino acid derivative, has been evaluated for its antioxidant and toxicological effects, demonstrating relevance in pharmacological and toxicological research (Meinerz et al., 2010).
Studies on insulinotropic potential of various esters of succinic acid, including their effects on insulin release, contribute to diabetes research (Ladrière et al., 1998).
Research on biosynthetic activity stimulated by novel succinate esters in rat pancreatic islets provides insights into their potential use in diabetes treatment (Laghmich et al., 1998).
Studies on the synthesis and characterization of liquid crystalline polyesters containing succinic acid reveal applications in material science and polymer chemistry (Jaisankar et al., 1997).
Safety And Hazards
The safety data sheet for a related compound, Diethyl succinate, indicates that it is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and storing in a cool, well-ventilated place . In case of contact with skin or eyes, or if swallowed, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
dimethyl 2-(4-hydroxyphenyl)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10,13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPMXTYMJAPZNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741282 |
Source


|
| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-hydroxyphenyl)succinate | |
CAS RN |
136705-25-4 |
Source


|
| Record name | Dimethyl 2-(4-hydroxyphenyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

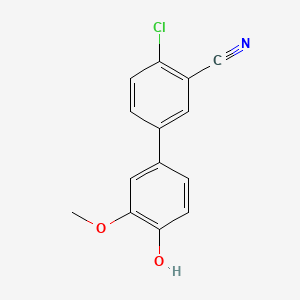
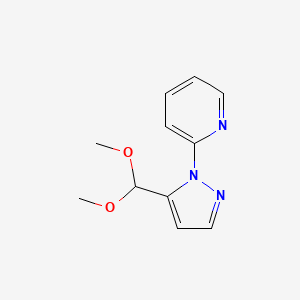
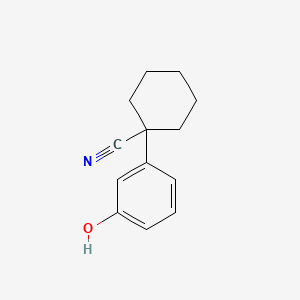


![1H-Imidazolium, 2-[[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinylidene]amino]-4,5-dihydro-1,3-dimethyl-4,5-diphenyl-, chloride (1:1), (4S,5S)-](/img/structure/B597254.png)

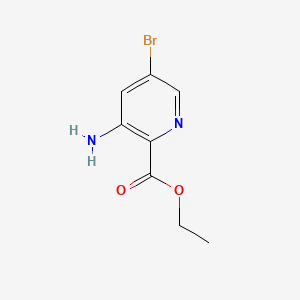

![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)

![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)

